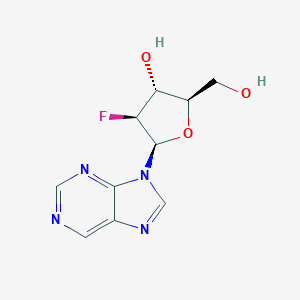
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol, also known as FMAU, is a synthetic nucleoside analog that has been studied for its potential use in cancer treatment. FMAU is structurally similar to the natural nucleoside deoxythymidine (dT), but with a fluorine atom at the 4-position of the pyrimidine ring and a hydroxymethyl group at the 2-position of the furanose ring.
Mechanism Of Action
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is phosphorylated by cellular kinases to form (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol monophosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-MP), which is then further phosphorylated to form (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol diphosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-DP) and (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol triphosphate ((2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-TP). (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol-TP is incorporated into the DNA of cancer cells in place of dT and inhibits further DNA replication.
Biochemical And Physiological Effects
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has been shown to selectively accumulate in cancer cells and not in normal cells, making it a promising candidate for cancer imaging and therapy. (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has also been shown to have low toxicity and be well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is its selectivity for cancer cells, which allows for specific targeting and imaging of tumors. However, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol's synthetic nature and complex synthesis method make it difficult and expensive to produce in large quantities. Additionally, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has a short half-life in vivo, limiting its usefulness in long-term imaging studies.
Future Directions
Future research on (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol could focus on improving its synthesis method to make it more cost-effective and scalable for large-scale production. Additionally, research could explore the use of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol in combination with other cancer therapies to enhance its effectiveness. Finally, further studies could investigate the potential of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol for imaging and therapy of other diseases beyond cancer.
Synthesis Methods
The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol involves a multi-step process starting with the reaction of 2,3,5-tri-O-benzoyl-D-ribose with 2,4-dichloropyrimidine in the presence of a base to yield the protected nucleoside intermediate. This intermediate is then deprotected and reacted with 4-fluorobenzyl alcohol in the presence of a Lewis acid catalyst to yield (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol.
Scientific Research Applications
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol has been studied for its potential use in cancer imaging and therapy. In cancer imaging, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is labeled with a positron-emitting radionuclide such as fluorine-18 and used in positron emission tomography (PET) imaging to detect and monitor cancerous tumors. In cancer therapy, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol is incorporated into the DNA of cancer cells and inhibits their replication, leading to cell death.
properties
IUPAC Name |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-8(17)6(2-16)18-10(7)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7+,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWLNFMONEHG-IBCQBUCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
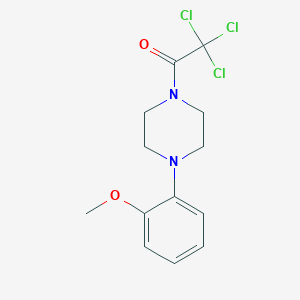
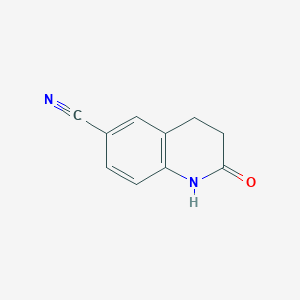
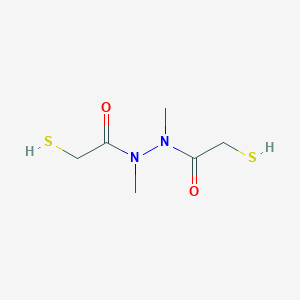
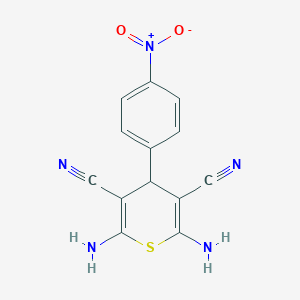
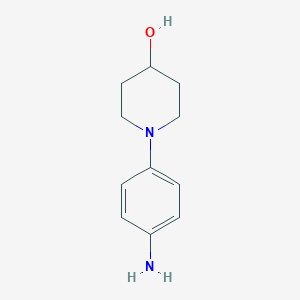
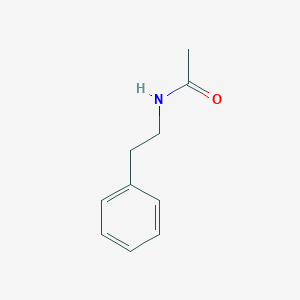
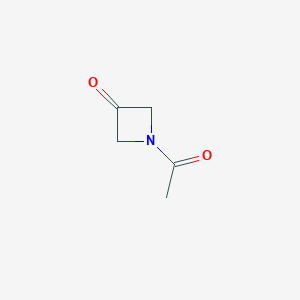
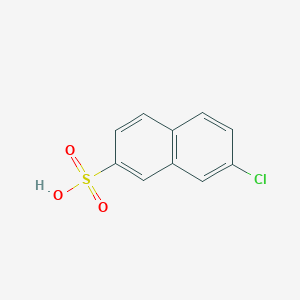
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
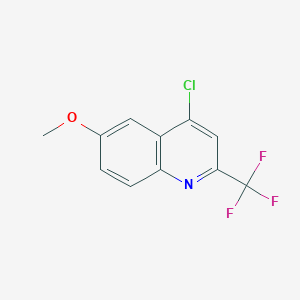

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)
